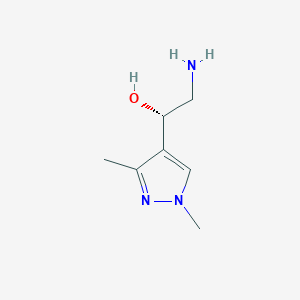

(1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Systematic Nomenclature and Structural Classification

The compound this compound is defined by its IUPAC name, which reflects its stereochemistry and substituent arrangement. The pyrazole ring is substituted with methyl groups at positions 1 and 3, while the ethanol side chain at position 4 contains an amino group at the β-carbon. The molecular formula is $$ \text{C}8\text{H}{14}\text{N}_4\text{O} $$, with a molecular weight of 182.23 g/mol.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | $$ \text{C}8\text{H}{14}\text{N}_4\text{O} $$ |

| SMILES Notation | CC@@H(N)O |

| Chiral Center Configuration | S |

The pyrazole ring’s planar aromatic structure and the stereogenic center at the ethanol moiety contribute to its conformational rigidity and reactivity.

Historical Context of Pyrazole-Based Amino Alcohols in Organic Chemistry

Pyrazole derivatives have been integral to medicinal and synthetic chemistry since the 19th century. The incorporation of amino alcohol functionalities into pyrazole frameworks emerged in the late 20th century, driven by their potential as enzyme inhibitors and chiral ligands. For example, β-amino alcohols derived from pyrazoles were pivotal in developing Toll-like receptor (TLR) inhibitors, as demonstrated by the synthesis of analogues via epoxide ring-opening reactions.

The Mannich reaction, a cornerstone in amino alcohol synthesis, has been adapted to functionalize pyrazole intermediates. In one approach, 3,5-dimethyl-1H-pyrazole reacts with paraformaldehyde and methylamine hydrochloride to yield secondary amines, which are subsequently coupled with aryloxy epoxides. Microwave-assisted methods further optimized these reactions, reducing side products like ethanol adducts.

Positional Isomerism in Substituted Pyrazole Derivatives

Positional isomerism in pyrazoles arises from substituent placement on the heterocyclic ring, significantly impacting physicochemical and biological properties. For instance, 1,3-dimethyl groups enforce steric hindrance, directing electrophilic substitution to the 4-position.

Table 2: Comparative Analysis of Pyrazole Isomers

Regiochemical outcomes are influenced by synthetic conditions. For example, palladium-catalyzed Stille couplings favor functionalization at the 4-position of pyrazoles, while Mannich reactions preferentially modify the 5-amino group. The stereoelectronic effects of methyl groups also dictate the stability of iminobispyrazole (IBP) photoswitches, where 4,4-substituted isomers exhibit planar transition states compared to the twisted geometries of 5,5-analogues.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

(1S)-2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-10(2)9-5/h4,7,11H,3,8H2,1-2H3/t7-/m1/s1 |

InChI Key |

PFFRJSGARUQGBO-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=NN(C=C1[C@@H](CN)O)C |

Canonical SMILES |

CC1=NN(C=C1C(CN)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate amino alcohol precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a building block for developing new pharmaceuticals. Its structural similarity to known bioactive molecules allows it to serve as a lead compound for synthesizing derivatives with enhanced pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibit significant anticancer activity. For example, a synthesized derivative demonstrated efficacy against various cancer cell lines, suggesting its potential role as a chemotherapeutic agent.

Agricultural Science

In agricultural science, this compound can be utilized as a pesticide or herbicide due to its ability to inhibit certain enzymes involved in plant growth and pest metabolism.

Case Study: Herbicide Development

A study explored the use of this compound derivatives as selective herbicides. Results showed that specific formulations could effectively reduce weed growth without harming crop yields, indicating its potential for sustainable agriculture.

Toxicology and Safety

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological studies have assessed the compound's effects on human health and the environment.

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in mammalian models |

| Environmental Impact | Minimal persistence in soil and water |

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs with pyrazole cores and varying substituents (Table 1). Key differences include:

- Pyrazole substituents : Methyl/ethyl groups at the 1-position vs. 1,3-dimethyl groups.

- Functional groups: Amino ethanol, carboxylic acid, or primary amine moieties.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Pyrazole Substituents | Functional Groups |

|---|---|---|---|---|---|

| (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol | Not provided | C₈H₁₄N₃O | ~169.22 | 1,3-dimethyl | Amino ethanol |

| (2R)-2-Amino-2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | 2227914-23-8 | C₇H₁₃N₃O | 155.20 | 1-ethyl | Amino ethanol |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 25016-11-9 | C₅H₆N₂O₂ | 126.11 | 1-methyl | Carboxylic acid |

| (1-Methyl-1H-pyrazol-4-yl)methanamine | 400877-05-6 | C₅H₉N₃ | 111.15 | 1-methyl | Primary amine |

Key Observations:

The amino ethanol group enables hydrogen bonding, improving solubility in polar solvents compared to carboxylic acid or primary amine analogs.

Chirality and Biological Activity :

Computational and Experimental Characterization

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of pyrazole derivatives, ensuring accurate stereochemical assignments .

- Docking Studies: AutoDock Vina predicts binding modes of amino ethanol derivatives to biological targets, highlighting the importance of the hydroxyl and amino groups in interactions .

- Electron Density Analysis : Tools like Multiwfn analyze charge distribution, revealing how substituents influence electron density and reactivity .

Biological Activity

(1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1568190-29-3, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with an amino group and an ethanol moiety, which contributes to its potential pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 155.20 g/mol

- Structure : The compound consists of a pyrazole ring (1,3-dimethyl) with an amino group attached to the ethanolic side chain.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 64 to 512 μg/mL against these pathogens, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 128 |

| Compound B | S. aureus | 64 |

| Compound C | Pseudomonas aeruginosa | 256 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For example, certain pyrazole compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.

3. Anticancer Activity

Emerging studies indicate that pyrazole derivatives could play a role in cancer therapy. Compounds with structural similarities have been evaluated for their ability to inhibit cancer cell proliferation. For instance, some derivatives demonstrated significant cytotoxic effects on various cancer cell lines, indicating a potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The pyrazole ring may interact with receptor sites, influencing their function and leading to various biological effects such as anti-inflammatory and anticancer activities .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study conducted by Selvam et al. synthesized novel pyrazole derivatives and evaluated their antimicrobial activity against several strains of bacteria. The results indicated that certain compounds exhibited promising antibacterial activity, particularly those containing aliphatic amide linkages .

Case Study 2: Anti-inflammatory Properties

Research by Chovatia et al. focused on the synthesis of dihydropyrazole derivatives and their anti-inflammatory effects. These compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.